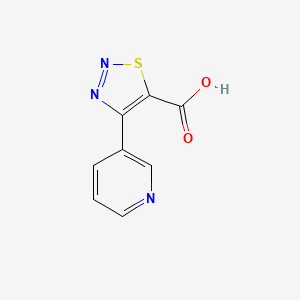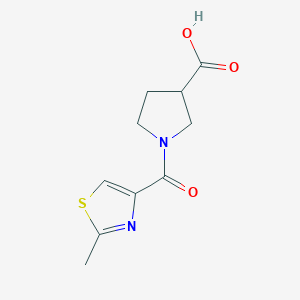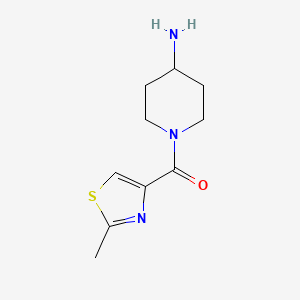![molecular formula C14H18ClNO5 B1466542 Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-50-8](/img/structure/B1466542.png)
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is an organic compound characterized by its complex structure, featuring a pyrrolidine core. The presence of a methoxybenzoyl moiety makes this compound unique and suitable for various scientific applications. Known for its distinct pharmacological profile, this compound holds significant interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Pyrrolidine Formation: The synthesis begins with the formation of the pyrrolidine core, often achieved via an asymmetric synthesis route to ensure the correct stereochemistry at the 2S,4S positions.
Addition of the Methoxybenzoyl Group: Through an esterification reaction, the 4-methoxybenzoyl group is introduced onto the pyrrolidine ring. This step typically involves the reaction of 4-methoxybenzoic acid with an appropriate alcohol derivative under acidic conditions.
Methyl Esterification: The carboxylate group is then methylated to form the methyl ester, often using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods: Industrial production follows similar routes but on a larger scale, often employing automated systems to maintain the precision of reaction conditions and ensure high yield and purity. Advanced techniques such as continuous flow chemistry can also be utilized for efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxybenzoyl group can undergo oxidation to form more complex benzoic acid derivatives.
Reduction: Reduction reactions can target the ester or carbonyl groups, potentially yielding alcohol or alkane derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidized benzoic acid derivatives.
Reduced alcohol or alkane derivatives.
Various substituted benzoyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Serves as a model compound in studying reaction mechanisms and stereochemistry.
Biology:
Investigated for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine:
Explored for pharmacological applications such as anti-inflammatory or analgesic properties.
Potential use in drug design and development due to its unique structural attributes.
Industry:
Utilized in the manufacture of fine chemicals and intermediates.
Applied in the development of novel materials and catalysts.
Mecanismo De Acción
Molecular Targets and Pathways:
Interacts with specific enzymes or receptors depending on its structural configuration.
The methoxybenzoyl group plays a crucial role in binding affinity and specificity, potentially modulating biological pathways related to inflammation or pain.
Comparación Con Compuestos Similares
Methyl (2S,4S)-4-(benzoyloxy)-2-pyrrolidinecarboxylate.
Methyl (2S,4S)-4-(p-toluoyloxy)-2-pyrrolidinecarboxylate.
Methyl (2S,4S)-4-(acetoxy)-2-pyrrolidinecarboxylate.
Unique Aspects:
The presence of the 4-methoxybenzoyl group differentiates this compound, potentially enhancing its stability and specific pharmacological properties.
Its stereochemistry at the 2S,4S positions provides distinct reactivity and interaction profiles compared to similar compounds.
Conclusion
Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride represents a compound of significant scientific interest due to its unique chemical structure and diverse applications. Its synthesis, reactivity, and potential in various fields highlight the importance of continued research and exploration into its properties and uses.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-methoxybenzoyl)oxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5.ClH/c1-18-10-5-3-9(4-6-10)13(16)20-11-7-12(15-8-11)14(17)19-2;/h3-6,11-12,15H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIWYTCFYYYKTA-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)

![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466463.png)


![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)


![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)



![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)
